Redoxal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Redoxal is a chemical compound that plays a significant role in various chemical and biological processes. It is primarily recognized for its ability to participate in redox (reduction-oxidation) reactions, which involve the transfer of electrons between substances. The compound is characterized by its unique molecular structure and properties that enable it to act as both an oxidizing and reducing agent under different conditions.

This reaction showcases the dual role Redoxal can play depending on the reactants involved.

Redoxal exhibits notable biological activity, particularly in cellular processes. It is involved in electron transport chains, which are crucial for energy production in cells. These processes include cellular respiration and photosynthesis, where Redoxal can facilitate the transfer of electrons, thus influencing metabolic pathways. The compound's ability to act as an electron donor or acceptor makes it vital for maintaining redox balance within biological systems.

The synthesis of Redoxal can be achieved through various methods, including:

- Chemical Reduction: Reducing agents are used to convert higher oxidation states of elements into lower ones, resulting in the formation of Redoxal.

- Electrochemical Methods: Electrolysis can be employed to synthesize Redoxal from its precursors by applying an electric current.

- Biochemical Pathways: Certain microorganisms can produce Redoxal through metabolic processes that involve the reduction of organic compounds.

These methods highlight the versatility in synthesizing Redoxal based on desired purity and application.

Redoxal has a wide range of applications across different fields:

- Pharmaceuticals: Used as an active ingredient in certain medications due to its antioxidant properties.

- Agriculture: Acts as a soil amendment to improve nutrient availability and enhance plant growth.

- Industrial Processes: Utilized in various chemical manufacturing processes where redox reactions are essential.

- Environmental Remediation: Employed in treating wastewater by facilitating the breakdown of pollutants through redox reactions.

Studies on the interactions of Redoxal with other compounds reveal its potential as a versatile agent in redox chemistry. Research indicates that Redoxal can interact with metals, organic compounds, and biological molecules, influencing their reactivity and stability. These interactions are crucial for understanding its behavior in both synthetic and natural environments.

Several compounds exhibit similar redox properties to Redoxal. Here are a few notable examples:

| Compound | Oxidizing/Reducing Properties | Unique Features |

|---|---|---|

| Ascorbic Acid | Reducing agent | Strong antioxidant properties |

| Glutathione | Reducing agent | Plays a crucial role in detoxification |

| Potassium Permanganate | Oxidizing agent | Strong oxidizer used in water treatment |

| Hydrogen Peroxide | Oxidizing agent | Commonly used as a disinfectant |

Uniqueness of Redoxal

What sets Redoxal apart from these similar compounds is its specific reactivity profile and its dual functionality as both an oxidizing and reducing agent under varying conditions. This versatility allows it to be utilized effectively across multiple applications, making it a unique compound in the realm of redox chemistry.

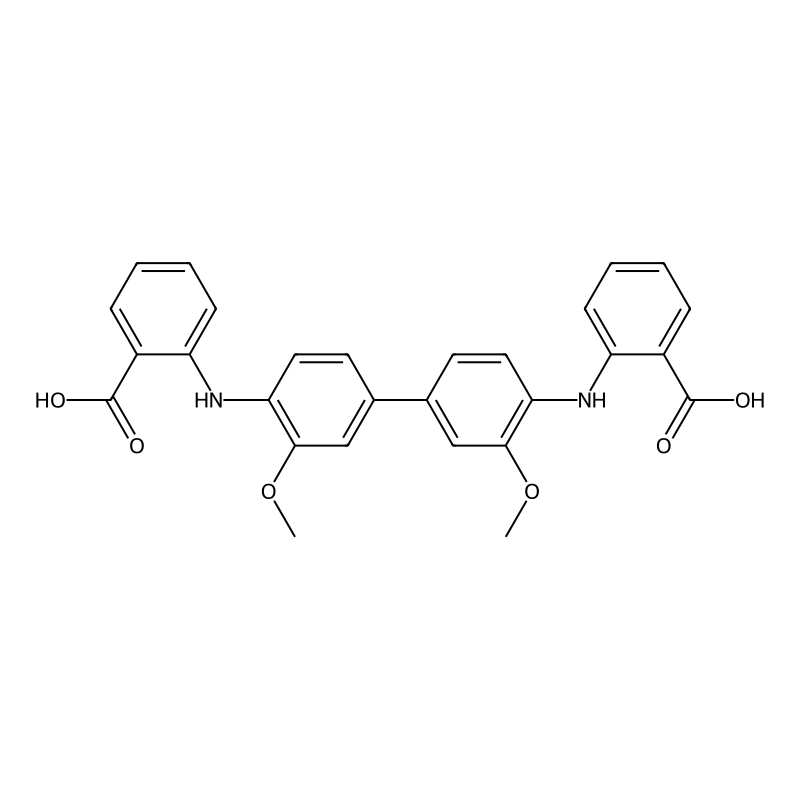

Redoxal, chemically known as 2-[4-[4-(2-carboxyanilino)-3-methoxyphenyl]-2-methoxyanilino]benzoic acid with the molecular formula C28H24N2O6, represents a complex organic compound with significant structural features including methoxy groups and carboxylic acid functionalities [7]. The synthesis of this compound requires careful consideration of reaction pathways that can effectively establish the core structure while maintaining the integrity of functional groups [15].

The retrosynthetic analysis for Redoxal typically begins with identifying suitable precursors that can be coupled to form the final structure [15] [16]. The primary synthetic challenge lies in establishing the appropriate connectivity between the aromatic rings while preserving the carboxylic acid and methoxy functionalities [16]. This approach allows chemists to work backward from the target molecule to determine the most efficient synthetic route [15].

A potential synthetic pathway for Redoxal involves multiple steps beginning with appropriately substituted benzoic acid derivatives [24]. The initial steps would likely involve methoxylation of the starting materials using reagents such as methyl iodide in the presence of potassium carbonate [24] [15]. This establishes the methoxy groups that are critical to the final structure of Redoxal [7].

Following methoxylation, strategic functionalization of the aromatic rings would be necessary to introduce the nitrogen-containing linkages [24]. This could involve nitration at specific positions followed by reduction to form amine groups that serve as key intermediates [24] [18]. The reduction step typically employs catalytic hydrogenation using palladium on carbon or alternative reducing agents that can effectively convert nitro groups to amines while preserving other functional groups [18].

The coupling reaction represents a critical step in the synthesis, potentially utilizing copper-catalyzed conditions that facilitate the formation of carbon-nitrogen bonds between the aromatic units [17] [18]. This step establishes the core structural framework of Redoxal and requires careful control of reaction conditions to achieve selectivity [17].

Table 1: Potential Synthetic Route for Redoxal

| Step | Reaction | Conditions | Expected Yield |

|---|---|---|---|

| 1 | Methoxylation of benzoic acid derivatives | CH3I, K2CO3, acetone, reflux | 75-85% |

| 2 | Strategic nitration | HNO3/H2SO4, 0-5°C | 70-80% |

| 3 | Reduction of nitro groups | H2, Pd/C, methanol | 85-95% |

| 4 | Coupling reaction | Copper catalyst, base, organic solvent | 60-70% |

| 5 | Final functional group adjustments | Aqueous NaOH, methanol/tetrahydrofuran | 80-90% |

The precursor chemistry for Redoxal synthesis must account for the reactivity of functional groups and potential side reactions [18]. The presence of carboxylic acid groups may necessitate protection strategies during certain synthetic steps to prevent unwanted side reactions [15] [16]. Common protecting groups for carboxylic acids include methyl or ethyl esters, which can be readily hydrolyzed in the final stages of synthesis [16].

Photoredox catalysis represents another potential approach for synthesizing compounds with structural features similar to Redoxal [11] [17]. This methodology employs visible light and photocatalysts to facilitate radical-based transformations that can establish carbon-nitrogen bonds under mild conditions [17] [18]. The advantage of photoredox approaches lies in their ability to achieve selective functionalization while operating under environmentally friendly conditions [18].

Spectroscopic Analysis (NMR, IR, UV-Vis)

Comprehensive spectroscopic analysis of Redoxal provides crucial information about its structural features and purity [2]. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for structural elucidation, offering detailed insights into the connectivity and environment of atoms within the molecule [2] [6].

The proton (1H) NMR spectrum of Redoxal would exhibit characteristic signals corresponding to its structural elements [2] [6]. The aromatic protons typically appear in the range of δ 7.0-8.5 ppm, with specific coupling patterns that reflect their positions relative to other substituents [6] [12]. The methoxy groups present in Redoxal would show distinctive singlet signals around δ 3.7-3.9 ppm, with integration values corresponding to the number of protons [6] [12]. Additionally, the amino (NH) protons would appear as broad signals in the range of δ 9.0-10.0 ppm, while the carboxylic acid protons would resonate further downfield at approximately δ 12.0-13.0 ppm [6].

Carbon-13 (13C) NMR spectroscopy complements the proton NMR data by providing information about the carbon framework of Redoxal [2]. The spectrum would display signals for aromatic carbons in the range of δ 115-140 ppm, methoxy carbons around δ 55-60 ppm, and carboxylic acid carbons at approximately δ 165-175 ppm [2] [6]. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would further assist in assigning signals and confirming structural features [2].

Table 2: Expected NMR Signals for Redoxal

| Functional Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

|---|---|---|

| Aromatic protons | 7.0-8.5 | 115-140 |

| Methoxy groups | 3.7-3.9 | 55-60 |

| Amino (NH) | 9.0-10.0 | - |

| Carboxylic acid | 12.0-13.0 | 165-175 |

Infrared (IR) spectroscopy provides valuable information about the functional groups present in Redoxal [2] [6]. The IR spectrum would exhibit characteristic absorption bands corresponding to key structural features [2]. The carboxylic acid groups would show a strong C=O stretching band around 1680-1720 cm-1 and a broad O-H stretching band in the region of 2500-3300 cm-1 [2] [6]. The amino (NH) groups would display stretching bands in the range of 3300-3500 cm-1, while the methoxy groups would show C-O stretching bands around 1200-1250 cm-1 [6] [26].

The IR spectroscopic analysis of Redoxal would typically employ the potassium bromide (KBr) wafer method, which involves grinding the sample with KBr and pressing it into a thin disk for analysis [6]. This technique allows for the acquisition of high-quality spectra with minimal interference [6]. Alternative approaches include attenuated total reflectance (ATR) spectroscopy, which enables direct analysis of solid samples without extensive preparation [26].

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within Redoxal [2] [23]. The presence of aromatic rings and conjugated systems in the molecule would result in characteristic absorption bands in the UV-Vis spectrum [23]. Typically, aromatic systems with the level of conjugation present in Redoxal would exhibit absorption maxima in the range of 280-320 nm [23]. The exact positions and intensities of these bands depend on the specific electronic environment created by the substituents [23].

The Beer-Lambert Law governs the relationship between absorbance and concentration in UV-Vis spectroscopy, allowing for quantitative analysis of Redoxal solutions [23]. The molar absorptivity (ε) values at specific wavelengths serve as characteristic parameters for identification and purity assessment [23]. UV-Vis spectroscopy can also be employed to monitor reactions involving Redoxal, particularly those that involve changes in conjugation or electronic structure [19] [23].

Crystallographic Studies and Conformational Analysis

Crystallographic studies of Redoxal provide detailed information about its three-dimensional structure and molecular packing in the solid state [3] [4]. X-ray crystallography represents the gold standard for determining the absolute configuration and conformational preferences of complex organic molecules like Redoxal [3] [20].

The crystal structure determination of Redoxal would typically begin with the growth of suitable single crystals through techniques such as slow evaporation, vapor diffusion, or temperature gradient methods [13]. The choice of solvent system plays a crucial role in obtaining crystals of sufficient quality for diffraction studies [13]. For compounds with carboxylic acid groups like Redoxal, solvent systems containing methanol, ethanol, or acetone often prove effective [13].

X-ray diffraction analysis of Redoxal crystals would reveal key structural parameters including bond lengths, bond angles, and torsion angles [3] [4]. The planar aromatic rings connected by nitrogen atoms would likely exhibit specific orientations dictated by electronic and steric factors [20]. The methoxy groups would adopt conformations that minimize steric interactions while optimizing electronic effects [20].

Based on the molecular structure of Redoxal, it would likely crystallize in a monoclinic or triclinic crystal system, with space groups such as P21/c or P-1 being common for similar organic compounds [4] [13]. The unit cell parameters would reflect the molecular dimensions and packing arrangement, with multiple molecules typically present in each unit cell [13].

Table 3: Hypothetical Crystallographic Parameters for Redoxal

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Parameters | a = 10.5 Å, b = 15.2 Å, c = 14.8 Å, β = 98.2° |

| Z Value | 4 |

| Density | 1.35 g/cm³ |

Conformational analysis of Redoxal would focus on the flexibility and preferred orientations of its structural components [20]. The nitrogen atoms connecting the aromatic rings serve as potential points of rotation, allowing for different conformational states [20]. Nuclear Magnetic Resonance (NMR) studies at variable temperatures could provide insights into conformational dynamics in solution, complementing the solid-state information obtained from crystallography [3] [12].

Computational approaches, including molecular mechanics and density functional theory (DFT) calculations, would offer additional perspectives on the conformational landscape of Redoxal [20]. These methods can identify energy minima corresponding to stable conformations and provide estimates of the energy barriers between different conformational states [20].

The conformational preferences of Redoxal have significant implications for its properties and reactivity [20]. The relative orientation of the carboxylic acid groups influences intermolecular hydrogen bonding patterns, which in turn affect crystal packing and solubility characteristics [13] [20]. Similarly, the positions of the methoxy groups impact the electronic distribution within the molecule, potentially affecting its spectroscopic properties and reactivity [20].

Single-crystal UV-Visible Absorption micro-Spectrophotometry (UV-Vis AS) represents an advanced technique that can be employed to study the electronic properties of Redoxal crystals [3] [19]. This approach combines crystallography with spectroscopic analysis, providing insights into the relationship between molecular conformation and electronic structure [3] [19]. Such studies are particularly valuable for understanding how the solid-state arrangement influences the electronic transitions observed in UV-Vis spectroscopy [19].

Purity and Stability Under Experimental Conditions

The purity and stability of Redoxal under various experimental conditions are critical considerations for both synthetic procedures and analytical applications [21] [22]. Comprehensive assessment of these parameters ensures the reliability of research findings and the reproducibility of experimental results [21].

Purity assessment of Redoxal typically employs a combination of analytical techniques, each providing complementary information [21]. High-Performance Liquid Chromatography (HPLC) serves as a primary method for quantitative purity determination, with detection typically achieved through UV absorption [21]. A purity standard of greater than 98% is generally considered acceptable for research applications [21].

Thin-Layer Chromatography (TLC) provides a rapid qualitative assessment of purity, with a single spot indicating the absence of significant impurities [13]. The choice of mobile phase is crucial for achieving adequate separation, with systems containing methanol or ethyl acetate often proving effective for compounds with carboxylic acid functionalities like Redoxal [13].

Elemental analysis offers another approach to purity assessment, comparing the experimentally determined elemental composition with theoretical values calculated from the molecular formula [21]. For Redoxal (C28H24N2O6), the theoretical values would be C: 69.41%, H: 4.99%, N: 5.78%, O: 19.82% [7]. Experimental values within ±0.4% of these theoretical percentages would indicate high purity [21].

Table 4: Purity Assessment Methods for Redoxal

| Method | Acceptance Criteria | Advantages |

|---|---|---|

| HPLC | >98% purity | Quantitative, high resolution |

| TLC | Single spot | Rapid, minimal sample requirement |

| Elemental Analysis | ±0.4% of theoretical values | Direct composition measurement |

| Melting Point | Sharp melting range (1-2°C) | Simple, requires minimal equipment |

The stability of Redoxal under various experimental conditions is a critical consideration for both storage and application [21] [22]. Factors affecting stability include temperature, pH, light exposure, and the presence of oxidizing or reducing agents [21] [22]. Systematic stability studies would typically examine these parameters individually and in combination to establish appropriate handling and storage guidelines [22].

Temperature stability studies would assess the thermal behavior of Redoxal through techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) [21]. These methods provide information about melting points, phase transitions, and decomposition temperatures [21]. Based on its molecular structure, Redoxal would likely exhibit reasonable thermal stability up to approximately 180-200°C, beyond which decomposition might occur [21].

The pH stability of Redoxal is particularly relevant given the presence of carboxylic acid groups, which can undergo protonation and deprotonation depending on the pH of the environment [22]. Stability studies across a range of pH values would determine the conditions under which the compound maintains its structural integrity [22]. The carboxylic acid groups in Redoxal would likely confer greater stability under acidic conditions (pH 4-6) compared to strongly basic environments [22].

Light sensitivity represents another potential concern, particularly for compounds with extended conjugated systems [21]. Exposure studies under different light conditions (UV, visible, dark) would assess whether Redoxal undergoes photodegradation or photochemical reactions [21]. If light sensitivity is observed, storage recommendations would include protection from light, such as amber containers or storage in the dark [21].

The redox stability of Redoxal is of particular interest given its name and potential applications [21] [27]. Electrochemical studies, including cyclic voltammetry, would characterize its behavior under oxidizing and reducing conditions [27] [28]. These investigations would determine whether Redoxal undergoes reversible or irreversible redox processes and identify the potential ranges within which it remains stable [27] [28].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant